Cas no 1007820-03-2 (3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26592872
- 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide
- AKOS034681687
- 1007820-03-2
- Z90708014
-
- Inchi: 1S/C16H18N4O3S/c1-10-12(11(2)18-16(17-10)24-3)8-9-15(21)19-13-6-4-5-7-14(13)20(22)23/h4-7H,8-9H2,1-3H3,(H,19,21)
- InChI Key: CXGVJJQEHKYLNQ-UHFFFAOYSA-N
- SMILES: S(C)C1=NC(C)=C(C(C)=N1)CCC(NC1C=CC=CC=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 346.10996162g/mol
- Monoisotopic Mass: 346.10996162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 434
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 126Ų
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26592872-0.05g |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide |
1007820-03-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide
Professional Introduction to 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide (CAS No. 1007820-03-2)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 1007820-03-2, belongs to the pyrimidine class of molecules, which are well-documented for their role in various biological processes and therapeutic applications. The presence of a methylsulfanyl group and a nitrophenyl moiety in its structure contributes to its complex chemical behavior and makes it a subject of interest for further investigation.
The structural framework of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide incorporates several key functional groups that are known to interact with biological targets. The pyrimidine ring itself is a core structure in many nucleoside analogs and anticancer agents, while the methylsulfanyl group can influence the compound's solubility and metabolic stability. Additionally, the nitrophenyl group is often associated with pharmacological properties such as anti-inflammatory and antioxidant effects. These features make the compound a promising candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The pyrimidine derivatives have been extensively studied for their potential applications in oncology, infectious diseases, and inflammatory conditions. The compound in question, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide, has been investigated for its possible role as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. Its unique structural composition suggests that it may exhibit activities similar to those of known pyrimidine-based drugs.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical cellular processes. The methylsulfanyl group, for instance, has been shown to modulate the activity of certain enzymes by affecting their binding affinity or catalytic efficiency. Similarly, the nitrophenyl moiety can engage with biological targets in ways that may lead to therapeutic effects. These interactions are often studied through computational modeling and experimental assays to determine the compound's efficacy and selectivity.
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrimidine core, followed by functionalization at the 4,6-dimethyl positions and the introduction of the methylsulfanyl group. Subsequently, the nitrophenyl side chain is attached via amide bond formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency of these transformations.
Recent advancements in analytical chemistry have enabled researchers to characterize this compound with greater precision. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to elucidate its molecular structure and confirm its identity. These analytical methods are crucial for ensuring that the synthesized material meets the required specifications before it is subjected to biological testing.
The biological evaluation of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide has focused on assessing its interaction with various targets relevant to human health. In vitro studies have examined its effects on enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways. Additionally, cell-based assays have been conducted to evaluate its potential as an antiproliferative agent or an inhibitor of specific signaling pathways. These studies provide valuable insights into the compound's mechanism of action and its potential therapeutic applications.
One particularly intriguing aspect of this compound is its ability to modulate inflammatory responses. The nitrophenyl group, known for its anti-inflammatory properties, may contribute to its ability to interfere with pro-inflammatory cytokine production or inhibit the activity of inflammatory enzymes. This makes it a candidate for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, its interaction with immune cells could lead to novel immunomodulatory therapies.
The development of new drugs often involves optimizing a lead compound through structural modifications to enhance its pharmacokinetic properties. In the case of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide, further research may focus on improving its solubility, bioavailability, or metabolic stability. Strategies such as prodrug design or co-crystallization with excipients could be explored to enhance these properties without compromising its biological activity.
The regulatory landscape for new pharmaceutical agents requires rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Preclinical studies involving animal models are essential for evaluating the compound's toxicity profile and pharmacokinetic behavior. These studies provide critical data that will support future clinical trials if positive results are obtained. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) will review this data before granting approval.
Future directions in research may also explore combinatorial therapies involving 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide alongside other drugs or small molecules that target different aspects of disease pathology. Such combination approaches have shown promise in treating complex conditions by addressing multiple disease mechanisms simultaneously. The compound's unique structural features make it an attractive candidate for such synergistic strategies.
In conclusion, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-nitrophenyl)propanamide (CAS No. 1007820-03-2) represents a significant advancement in pharmaceutical research due to its complex structure and potential biological activities. Its synthesis involves sophisticated organic chemistry techniques, while its characterization relies on state-of-the-art analytical methods. Biological evaluations suggest that it may have therapeutic applications in areas such as oncology and inflammation management. Further research will be necessary to fully elucidate its pharmacological properties and develop it into a viable drug candidate.
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